3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(4-fluorobenzyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(4-fluorobenzyl)azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes an azetidine ring, a fluorobenzyl group, and an oxazolidinone moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(4-fluorobenzyl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Oxazolidinone Moiety: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene equivalent under controlled conditions to form the oxazolidinone ring.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.
Coupling Reactions: The final step involves coupling the oxazolidinone and azetidine intermediates with a 4-fluorobenzylamine derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple reaction steps with precision.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the oxazolidinone moiety, potentially converting them to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid
Properties
IUPAC Name |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c16-12-3-1-10(2-4-12)5-17-14(21)18-6-11(7-18)8-19-13(20)9-23-15(19)22/h1-4,11H,5-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDHXBOQAUVSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)F)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.